Acetic acid;pentadec-9-en-1-ol
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Overview
Description
Acetic acid;pentadec-9-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-9-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Pentadec-9-en-1-ol is a long-chain unsaturated alcohol with the chemical formula C₁₅H₃₀O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-9-en-1-ol can be achieved through esterification, where acetic acid reacts with pentadec-9-en-1-ol in the presence of a catalyst, typically a strong acid like sulfuric acid. The reaction is as follows:
CH3COOH+C15H30OH→CH3COOC15H30+H2O
This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic acid and pentadec-9-en-1-ol are mixed with a catalyst. The reaction mixture is heated to the desired temperature, and the esterification process is monitored to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pentadec-9-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group in pentadec-9-en-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of pentadec-9-en-1-one or pentadec-9-enoic acid.
Reduction: Formation of pentadec-9-en-1-ol and acetic acid.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;pentadec-9-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;pentadec-9-en-1-ol involves its interaction with molecular targets in biological systems. The ester group can undergo hydrolysis to release acetic acid and pentadec-9-en-1-ol, which can then interact with cellular components. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, while pentadec-9-en-1-ol can interact with lipid membranes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;hexadec-9-en-1-ol: Similar structure but with a longer carbon chain.
Acetic acid;octadec-9-en-1-ol: Similar structure but with an even longer carbon chain.
Acetic acid;dodec-9-en-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
Acetic acid;pentadec-9-en-1-ol is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic regions makes it suitable for various applications, particularly in the formulation of emulsions and as a surfactant.
Properties
CAS No. |
64437-41-8 |
---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
acetic acid;pentadec-9-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h6-7,16H,2-5,8-15H2,1H3;1H3,(H,3,4) |
InChI Key |
ZVPXWHSRKVDOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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